The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its synthesis, properties, and applications. It falls under the broader category of pyrazine derivatives, which are known for their diverse biological activities.
The synthesis of methyl 4-(3-chloropyrazin-2-yloxy)benzoate typically involves several key steps:
The reaction can be summarized as follows:
Methyl 4-(3-chloropyrazin-2-yloxy)benzoate has a molecular formula of and a molecular weight of approximately 252.66 g/mol. The compound features a benzoate group linked to a chloropyrazine moiety via an ether bond.
COC(=O)C1=CC=C(C=C1)OC2=NC(=CN=C2Cl)C
.The molecular structure can be visualized using software tools that allow for three-dimensional modeling, which can help in understanding its interactions with biological targets.
Methyl 4-(3-chloropyrazin-2-yloxy)benzoate may participate in several chemical reactions:
The mechanism of action for methyl 4-(3-chloropyrazin-2-yloxy)benzoate is not fully elucidated but may involve several pathways:
Experimental studies would be necessary to clarify its exact mechanism of action in biological systems.
Methyl 4-(3-chloropyrazin-2-yloxy)benzoate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research settings.
Methyl 4-(3-chloropyrazin-2-yloxy)benzoate has potential applications in:
Further research into its biological activity could expand its application scope significantly.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4